molecular formula C10H22N2O B1275918 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol CAS No. 883554-98-1

2-[4-(2-Butyl)-piperazin-1-yl]-ethanol

Cat. No.: B1275918
CAS No.: 883554-98-1
M. Wt: 186.29 g/mol
InChI Key: QCHFTLQCZUMQKJ-UHFFFAOYSA-N
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Description

. This compound belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities.

Scientific Research Applications

2-[4-(2-Butyl)-piperazin-1-yl]-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various piperazine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.

    Medicine: Investigated as a potential therapeutic agent for treating addiction, anxiety disorders, and chronic pain.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol typically involves the reaction of 2-butylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.

Major Products:

    Oxidation: Formation of 2-[4-(2-Butyl)-piperazin-1-yl]-acetaldehyde.

    Reduction: Formation of 2-[4-(2-Butyl)-piperazin-1-yl]-ethylamine.

    Substitution: Formation of 2-[4-(2-Butyl)-piperazin-1-yl]-ethyl chloride.

Mechanism of Action

The mechanism of action of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and analgesic effects. The compound may also influence the release and reuptake of neurotransmitters, thereby altering neuronal signaling pathways.

Comparison with Similar Compounds

    2-(4-Phenylpiperazin-1-yl)-ethanol: Known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.

    2-(4-Methylpiperazin-1-yl)-ethanol: Studied for its antimicrobial and antifungal properties.

Uniqueness: 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol stands out due to its specific structural features, which confer unique pharmacological properties. Its butyl substituent enhances its lipophilicity, allowing for better penetration of biological membranes and improved bioavailability. Additionally, its potential therapeutic applications in treating addiction and anxiety disorders make it a compound of significant interest in medical research.

Properties

IUPAC Name

2-(4-butan-2-ylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-10(2)12-6-4-11(5-7-12)8-9-13/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHFTLQCZUMQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283411
Record name 4-(1-Methylpropyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883554-98-1
Record name 4-(1-Methylpropyl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883554-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylpropyl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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